

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

CAS No.: 16634-88-1

Cat. No.: B090857

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a phenol, and a nitro group, coupled with the presence of a bromine atom, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol derived from established chemical transformations, thorough characterization data, and an exploration of its potential applications in medicinal chemistry and materials science. The content is structured to provide both foundational knowledge and practical insights for researchers actively engaged in the field.

Nomenclature and Physicochemical Properties

The compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure.

IUPAC Name: **5-Bromo-2-hydroxy-3-nitrobenzaldehyde**^[1]

Synonyms: 5-Bromo-3-nitrosalicylaldehyde, 3-Nitro-5-bromosalicylaldehyde[1]

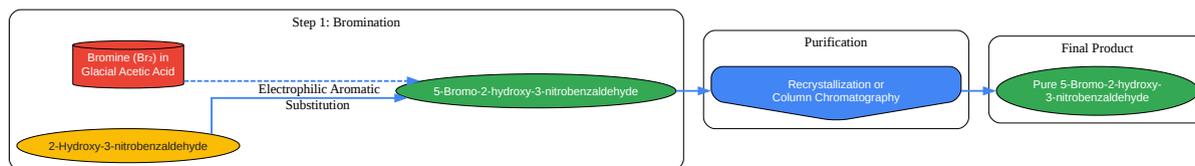
The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and physical characteristics. The electron-withdrawing effects of the nitro and aldehyde groups, combined with the electron-donating nature of the hydroxyl group and the steric and electronic influence of the bromine atom, create a unique chemical entity.

Property	Value	Source
CAS Number	16634-88-1	[1]
Molecular Formula	C ₇ H ₄ BrNO ₄	[1]
Molecular Weight	246.02 g/mol	[1][2]
Appearance	Light orange to yellow crystalline powder	[2]
Melting Point	125-127 °C	[1]
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	

Synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

The synthesis of **5-Bromo-2-hydroxy-3-nitrobenzaldehyde** can be logically approached through a two-step process involving the bromination of a commercially available precursor followed by nitration. The following protocol is a representative method based on well-established procedures for the functionalization of phenolic aldehydes.[2][3] The causality behind the experimental choices lies in controlling the regioselectivity of the electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and an ortho-, para-director. Starting with 2-hydroxy-3-nitrobenzaldehyde would likely lead to bromination at the 5-position due to the directing effects of the hydroxyl and nitro groups.

Proposed Synthesis Workflow



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Caption: Proposed synthesis workflow for **5-Bromo-2-hydroxy-3-nitrobenzaldehyde**.

Experimental Protocol

Materials:

- 2-Hydroxy-3-nitrobenzaldehyde
- Bromine (Br₂)
- Glacial Acetic Acid
- Sodium bisulfite solution
- Dichloromethane (DCM)
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ethanol (for recrystallization)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-nitrobenzaldehyde in glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C to minimize side product formation.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.
- **Work-up:** If an oil forms instead of a solid, extract the aqueous mixture with dichloromethane. Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **5-Bromo-2-hydroxy-3-nitrobenzaldehyde** can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of **5-Bromo-2-hydroxy-3-nitrobenzaldehyde** is confirmed through various spectroscopic techniques. The expected spectral data are as follows:

- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands. A broad peak around 3200-3400 cm^{-1} corresponds to the O-H stretching of the phenolic hydroxyl group. A strong absorption at approximately 1650-1680 cm^{-1} is indicative of the C=O stretching of the aldehyde. Asymmetric and symmetric stretching vibrations of the nitro group (NO_2) are expected around 1520-1560 cm^{-1} and 1340-1380 cm^{-1} , respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm^{-1} region.[4]

- **¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will provide key structural information. The aldehyde proton (-CHO) is expected to appear as a singlet far downfield, typically between δ 9.8 and 10.5 ppm. The phenolic hydroxyl proton (-OH) will also be a singlet, with its chemical shift being concentration and solvent-dependent, often in the range of δ 10.0-12.0 ppm. The two aromatic protons will appear as doublets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts influenced by the surrounding substituents.
- **¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹³C NMR spectrum will show seven distinct carbon signals. The aldehyde carbonyl carbon will be the most deshielded, appearing around δ 190 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons attached to the bromine and nitro groups will also have characteristic chemical shifts.
- **Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak with nearly equal intensity, which is a hallmark of a monobrominated compound. The nominal mass of the molecular ion would be 245 and 247 amu.[5]

Reactivity and Potential Applications

The unique arrangement of functional groups in **5-Bromo-2-hydroxy-3-nitrobenzaldehyde** makes it a valuable precursor in multi-step organic syntheses.

Key Reaction Pathways

The aldehyde group can undergo a variety of reactions, including:

- **Condensation Reactions:** It can react with primary amines to form Schiff bases, which are important ligands in coordination chemistry and have been studied for their biological activities.[3]
- **Oxidation and Reduction:** The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.[6]
- **Wittig and Related Reactions:** It can be converted to an alkene.

The phenolic hydroxyl group can be:

- Alkylated or Acylated: To produce ethers and esters, respectively.
- A source of directing effects: In further electrophilic aromatic substitutions.

The nitro group can be:

- Reduced: To an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization and the synthesis of heterocyclic compounds.

The bromine atom can participate in:

- Cross-coupling Reactions: Such as Suzuki, Stille, and Heck reactions, allowing for the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

Applications in Drug Discovery and Materials Science

While specific biological activities of **5-Bromo-2-hydroxy-3-nitrobenzaldehyde** are not extensively documented, its structural motifs are present in many biologically active molecules. Bromophenols, in general, are known for a range of activities including antioxidant, anti-inflammatory, and anticancer properties.^{[7][8][9]} Therefore, this compound serves as an excellent starting material for the synthesis of novel therapeutic agents.

- As a Pharmaceutical Intermediate: Its derivatives could be explored as potential inhibitors of various enzymes or as scaffolds for the development of new drugs. For instance, related bromo-hydroxybenzaldehydes are key intermediates in the synthesis of drugs like Crisaborole, a PDE4 inhibitor.^[10]
- In Coordination Chemistry: As a precursor to Schiff base ligands, it can be used to synthesize metal complexes with interesting catalytic, magnetic, or biological properties.
- In Materials Science: The aromatic and functionalized nature of the molecule makes it a potential building block for the synthesis of novel organic materials, such as dyes, polymers, or components of molecular sensors.

Safety and Handling

As a laboratory chemical, **5-Bromo-2-hydroxy-3-nitrobenzaldehyde** and its related compounds should be handled with appropriate care.

- Hazard Classification: Based on data for similar compounds, it is likely to be classified as causing skin and serious eye irritation.[11][12]
- Handling Precautions:
 - Use in a well-ventilated area, preferably in a chemical fume hood.[11]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13]
 - Avoid inhalation of dust and contact with skin and eyes.[11][13]
 - Wash hands thoroughly after handling.[11]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]
 - Keep away from strong oxidizing agents and bases.[12]
 - The presence of the nitro group may make it sensitive to light and air, so storage in a dark container under an inert atmosphere is recommended.[2]

Conclusion

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a chemical intermediate with considerable potential for the synthesis of complex and potentially bioactive molecules. Its rich functionality allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, characterization data, and a discussion of its potential applications and safe handling procedures. It is hoped that this information will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b090857#iupac-name-of-5-bromo-2-hydroxy-3-nitrobenzaldehyde\]](https://www.benchchem.com/product/b090857#iupac-name-of-5-bromo-2-hydroxy-3-nitrobenzaldehyde)

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